molecular formula C18H34O B8280700 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE CAS No. 3689-69-8

6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE

Cat. No.: B8280700
CAS No.: 3689-69-8
M. Wt: 266.5 g/mol
InChI Key: CKJHJTOHWZLGFY-UHFFFAOYSA-N
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Description

6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE is an organic compound with the molecular formula C₁₈H₃₄O. It is also known by other names such as 5-pentadecen-2-one, 6,10,14-trimethyl-. This compound is characterized by its unique structure, which includes a ketone functional group and multiple methyl groups. It is commonly used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE typically involves the condensation of appropriate precursors under controlled conditions. One common method is the acid-catalyzed aldol condensation of 6,10,14-trimethylpentadecan-2-one with an aldehyde, followed by dehydration to form the enone structure .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. The presence of multiple methyl groups and the ketone functional group contribute to its versatility in various applications .

Properties

CAS No.

3689-69-8

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

6,10,14-trimethylpentadec-5-en-2-one

InChI

InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h13,15-16H,6-12,14H2,1-5H3

InChI Key

CKJHJTOHWZLGFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(=CCCC(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 637 g of 3,7,11-trimethyl-dodec-1-en-3-ol (86% pure), 8.6 g of Al isopropylate and 60 g of 3-methyl-but-1-en-3-ol was heated to 165° C. in the apparatus described in Example 12, and 471 g of methyl acetoacetate and 159 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 5 hours, whilst keeping the temperature at the 2nd theoretical plate of the column at about 90°-100° C. by appropriate adjustment of the reflux ratio. After a further 2 hours' reaction at 165° C., the mixture was worked up by distillation. 598 g of 6,10,14-trimethyl-pentadec-5-en-2-one and 161 g of 2-methyl-hept-2-en-6-one were obtained.
Quantity
637 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure was the same as in Example 2 except that the diluent solvent was 10 g of tetraline and the starting reactants were 226 g (1.0 mole) of 3,7,11-trimethyl-1-dodecen-3-ol and 101 g (1.2 moles) of diketene. 6,10,14-Trimethyl-5-pentadecen-2-one with the boiling point of 123° to 125°C/1 mmHg and the refractive index of 1.4560 at 20°C was obtained in an amount of 212 g corresponding to 84.7% yield based on 3,7,11-trimethyl-1-dodecen-3-ol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
226 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three

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